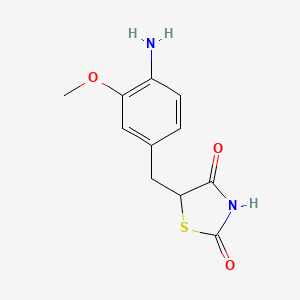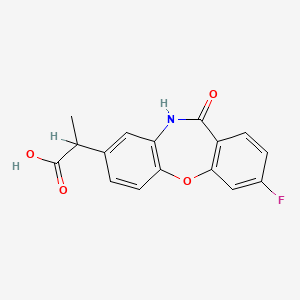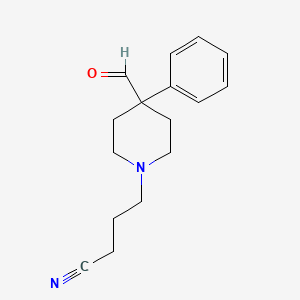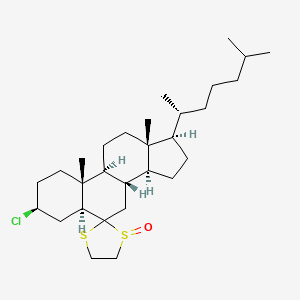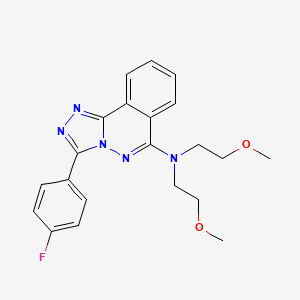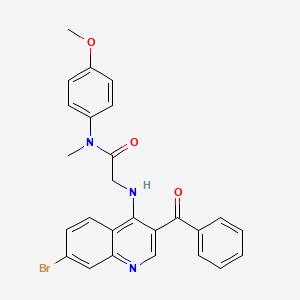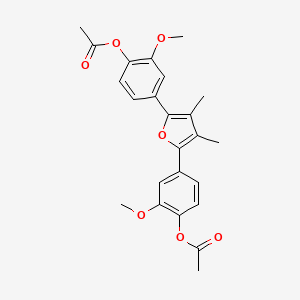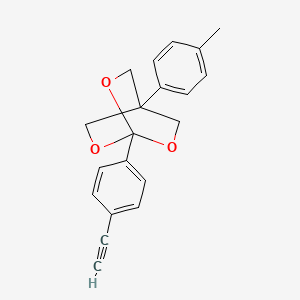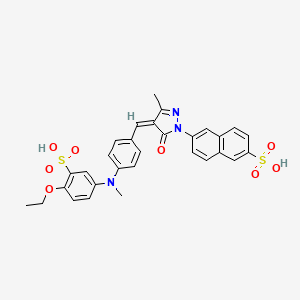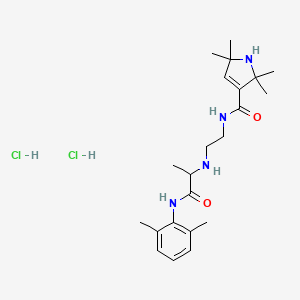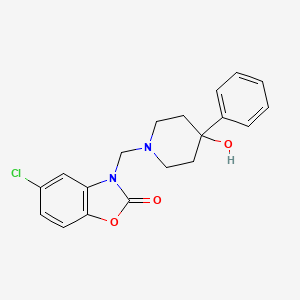
2(3H)-Benzoxazolone, 5-chloro-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzoxazolone, 5-chloro-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)- is a synthetic organic compound that belongs to the benzoxazolone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 5-chloro-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)- typically involves multi-step organic reactions. The process may start with the chlorination of benzoxazolone, followed by the introduction of the piperidinyl group through nucleophilic substitution. The final step often involves the hydroxylation of the phenyl ring.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
2(3H)-Benzoxazolone, 5-chloro-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)- has been studied for various scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 5-chloro-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Benzoxazolone: The parent compound, known for its diverse biological activities.
5-Chloro-2(3H)-Benzoxazolone: A chlorinated derivative with enhanced reactivity.
3-((4-Hydroxy-4-phenyl-1-piperidinyl)methyl)-2(3H)-Benzoxazolone: A structurally similar compound with different substitution patterns.
Uniqueness
2(3H)-Benzoxazolone, 5-chloro-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)- is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties
Properties
CAS No. |
115967-14-1 |
|---|---|
Molecular Formula |
C19H19ClN2O3 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
5-chloro-3-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-6-7-17-16(12-15)22(18(23)25-17)13-21-10-8-19(24,9-11-21)14-4-2-1-3-5-14/h1-7,12,24H,8-11,13H2 |
InChI Key |
CPKYOTUMKMVXAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CN3C4=C(C=CC(=C4)Cl)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





